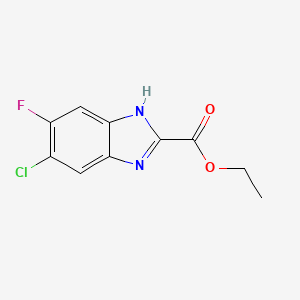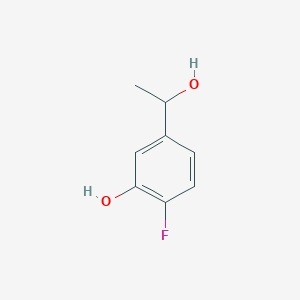
2-Fluoro-5-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a phenolic derivative characterized by the presence of a fluorine atom and a hydroxyethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an appropriate hydroxyethylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-Fluoro-5-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while substitution of the fluorine atom with an amine results in an amino-phenol derivative.
科学研究应用
2-Fluoro-5-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-Fluoro-5-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyethyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(1-hydroxyethyl)phenol
- 2-Fluoro-6-(1-hydroxyethyl)phenol
- 3-Fluoro-5-(1-hydroxyethyl)phenol
Uniqueness
2-Fluoro-5-(1-hydroxyethyl)phenol is unique due to the specific positioning of the fluorine atom and hydroxyethyl group on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to its isomers and other similar compounds .
属性
分子式 |
C8H9FO2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
2-fluoro-5-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,10-11H,1H3 |
InChI 键 |
WKUBMRRFSLMVBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


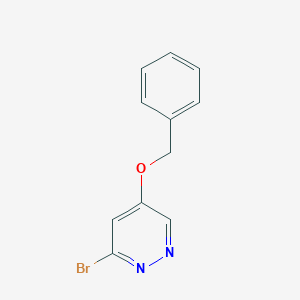
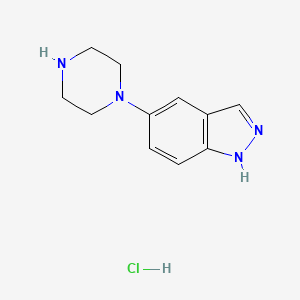
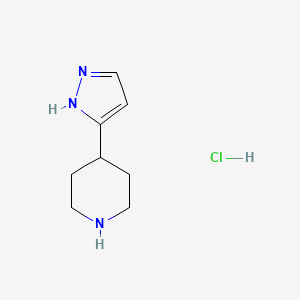
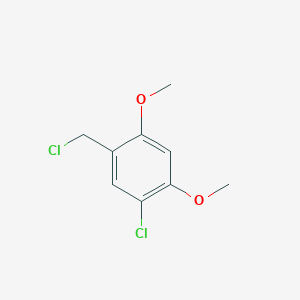
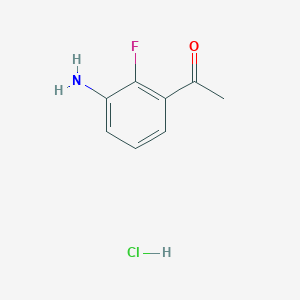
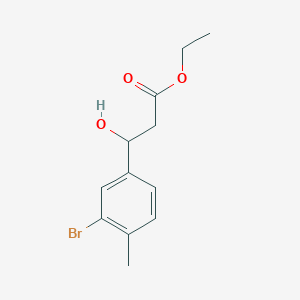
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)

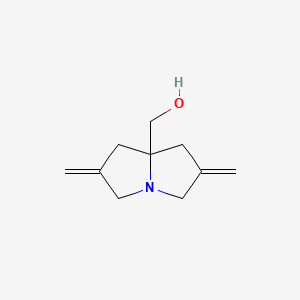
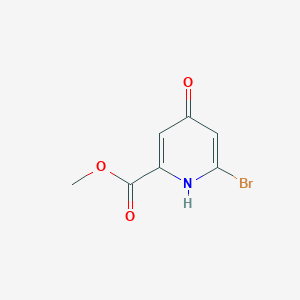
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
